molecular formula C6F5NO2 B1362553 Pentafluoronitrobenzene CAS No. 880-78-4

Pentafluoronitrobenzene

Cat. No. B1362553
CAS RN: 880-78-4
M. Wt: 213.06 g/mol
InChI Key: INUOFQAJCYUOJR-UHFFFAOYSA-N
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Description

Pentafluoronitrobenzene, also known as Nitropentafluorobenzene or 1,2,3,4,5-Pentafluoro-6-nitrobenzene, is a chemical compound with the molecular formula C6F5NO2 .


Synthesis Analysis

Pentafluoronitrobenzene has been used in the preparation of p-azidotetrafluoroaniline, a new photoaffinity reagent . It is also a promising scaffold for the solid-phase synthesis of diverse 2,4,6-substituted-3,5-difluoronitrobenzene libraries, enabling diverse combinatorial libraries with good overall purity .


Molecular Structure Analysis

The molecular weight of Pentafluoronitrobenzene is 213.06. Its molecular structure can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pentafluoronitrobenzene generates fragment anions through dissociative electron attachment . It has also been used in the preparation of p-azidotetrafluoroaniline .


Physical And Chemical Properties Analysis

Pentafluoronitrobenzene is a liquid at 20 degrees Celsius. It has a molecular weight of 213.06 and a density of 1.656 g/mL at 25 degrees Celsius. Its boiling point is between 158-161 degrees Celsius .

Scientific Research Applications

Organic Chemistry

Pentafluoronitrobenzene is used in the synthesis of polyfluorinated tetraoxacalix4arenes .

Application

Polyfluorinated tetraoxacalix4arenes are used in supramolecular chemistry to study host–guest intermolecular interactions . They have been used to create chemosensors for neutral organic compounds, cations, and anions .

Method of Application

The synthesis involves successive reactions of pentafluoronitrobenzene with resorcinol, orcinol, and tetrafluororesorcinol in acetonitrile in the presence of triethylamine . This approach has been utilized in the synthesis of A3B perfluorinated tetraoxacalixarenes .

Results

The reactions afforded polyfluorinated ABAB and ABAC tetraoxacalix4arenes . Analysis of the 1H and 19F NMR spectra of the synthesized oxacalixarenes indicated high conformational mobility of the resorcinol and tetrafluororesorcinol fragments of their molecules due to interaction with the solvent .

Environmental Science

Pentafluoronitrobenzene is a type of Perfluorinated Compounds (PFCs), which are a novel type of environmental pollutant .

Application

PFCs have become a global concern due to their environmental persistence and biotoxicity properties . They are used in manufacturing various household goods and are detected consistently in water .

Method of Application

Detection technologies and treatment methods of PFCs are being developed and applied. These include physical adsorption, microbial degradation, photochemical oxidation, electrochemical oxidation, acoustic oxidation, Fenton oxidation, and more .

Results

These methods aim to control the pollution caused by PFCs. The effectiveness of these methods varies, and research is ongoing to improve their efficiency .

Analytical Chemistry

Pentafluoronitrobenzene can be used in Fourier Transform Infrared (FTIR) spectroscopy .

Application

FTIR spectroscopy has been established and implemented in a wide variety of fields including pharmaceutical, biomedical, and clinical fields . It is used for both qualitative and quantitative analyses .

Method of Application

FTIR spectroscopy involves the absorption of energy from a passing electromagnetic radiation in the IR frequency regions . This absorption leads to several excited molecular vibrational and rotational states . The resultant spectrum is unique and highly characteristic .

Results

Recent developments in chemometrics and software algorithms have enabled efficient artificial intelligence techniques in association with the evolution of sophisticated instrumental technologies . As a result, IR spectroscopy has been proved as a powerful quantitative analytical technique .

Material Analysis

Pentafluoronitrobenzene, also known as Nitropentafluorobenzene or 1,2,3,4,5-Pentafluoro-6-nitrobenzene, is used in material analyses .

Application

Infrared (IR) spectroscopy, including FTIR, has been mainly used in analytical chemistry applications for qualitative outcomes . It is used to obtain general and wide analytical qualities of a broad range of samples .

Method of Application

The absorption of energy from a passing electromagnetic radiation in the IR frequency regions leads to several excited molecular vibrational and rotational states . The resultant spectrum is unique and highly characteristic .

Results

Recent development in chemometrics and software algorithms enabled efficient artificial intelligence techniques in association with the evolution of sophisticated instrumental technologies . Hence, IR spectroscopy has been proved as a powerful quantitative analytical technique .

Thermophysical Property Analysis

Pentafluoronitrobenzene is used in the analysis of thermophysical properties .

Application

Thermophysical properties are critical for the design and operation of chemical processes. These properties include boiling point, density, heat capacity, enthalpy, entropy, viscosity, and thermal conductivity .

Method of Application

The analysis involves measuring these properties under various conditions. For example, the boiling temperature can be measured as a function of pressure, and the density can be measured as a function of temperature .

Results

The results provide valuable data for process design and optimization. For instance, knowing the boiling point at different pressures can help in designing distillation columns, and understanding the density variation with temperature can assist in equipment sizing .

Fluorinated Building Blocks

Pentafluoronitrobenzene is used as a fluorinated building block in chemical synthesis .

Application

Fluorinated compounds have unique properties and are used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .

Method of Application

Pentafluoronitrobenzene can be used as a starting material in the synthesis of other fluorinated compounds. The specific synthetic route depends on the desired end product .

Results

The use of pentafluoronitrobenzene as a building block can lead to the creation of novel fluorinated compounds with potential applications in various fields .

Safety And Hazards

Pentafluoronitrobenzene may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Use of personal protective equipment and ensuring adequate ventilation is advised .

Relevant Papers

  • “Electron capture by pentafluoronitrobenzene and pentafluorobenzonitrile” - This paper studies the electron attachment to pentafluoronitrobenzene in the energy range 0–16 eV .
  • “Pentafluoronitrobenzene a novel scaffold for the solid-phase synthesis” - This paper discusses how Pentafluoronitrobenzene is a promising scaffold for the solid-phase synthesis of diverse 2,4,6-substituted-3,5-difluoronitrobenzene libraries .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUOFQAJCYUOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236755
Record name Pentafluoronitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoronitrobenzene

CAS RN

880-78-4
Record name Pentafluoronitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluoronitrobenzene
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Record name Pentafluoronitrobenzene
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Record name Pentafluoronitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
420
Citations
J Langer, I Dąbkowska, Y Zhang… - Physical Chemistry …, 2008 - pubs.rsc.org
Electron attachment to pentafluorobenzonitrile (C6F5CN) and pentafluoronitrobenzene (C6F5NO2) is … We find that pentafluoronitrobenzene exclusively generates fragment anions via …
Number of citations: 12 pubs.rsc.org
JG Allen, J Burdon, JC Tatlow - Journal of the Chemical Society …, 1965 - pubs.rsc.org
RESULTS Gas-liquid chromatography (g. 1. c.) of the crude product from the reaction of one equivalent of sodium methoxide with pentafluoronitrobenzene showed two major peaks …
Number of citations: 19 pubs.rsc.org
GM Brooke, J Burdon, JC Tatlow - Journal of the Chemical Society …, 1961 - pubs.rsc.org
Treatment of pentafluoronitrobenzene, prepared in 85% yield … We have now found that pentafluoronitrobenzene (I) reacts … Pentafluoronitrobenzene was prepared in 85% yield by the …
Number of citations: 43 pubs.rsc.org
ECM Chen, ES Chen, MS Milligan… - The Journal of …, 1992 - ACS Publications
The absolute electron affinitiesof nitrobenzene, m-, o-, and p-nitrotoluene, pentafluoronltrobenzene, deuterated nitrobenzene, 15N-substituted nitrobenzene, azulene, and deuterated …
Number of citations: 23 pubs.acs.org
RJ Holland, IR Hardcastle, AG Dick, BP Nutley… - Tetrahedron letters, 2002 - Elsevier
The use of pentafluoronitrobenzene as a scaffold for solid-phase synthesis of 2,4,6-substituted-3,5-difluoronitrobenzenes is described. The scaffold is amenable to the synthesis of …
Number of citations: 7 www.sciencedirect.com
AV Okotrub, VD Yumatov, LN Mazalov… - Journal of Structural …, 1989 - researchgate.net
The electronic structure of the C~ F 6 and C6FsNO 2 molecules has been investigated on the basis of data from X-ray emission spectroscopy and MNDO calculations. A fragment-by-…
Number of citations: 2 www.researchgate.net
A Mauracher, H Schöbel, S Haughey, SE Huber… - International Journal of …, 2022 - Elsevier
… In the case of 5FNB (pentafluoronitrobenzene) two resonances were recorded at 0.05 and 5.7 eV. In our experiments, we observe the formation of (M–NO–HF) – via a single resonance …
Number of citations: 5 www.sciencedirect.com
GS Phull, RG Plevey, JC Tatlow - Journal of fluorine chemistry, 1984 - Elsevier
The nitro-group survived in the fluorination of pentafluoronitrobenzene by cobalt(III) fluoride at 135–150, the major products being undecafluoronitrocyclohexane and nonafluoro-4-…
Number of citations: 5 www.sciencedirect.com
BA Coles, RAW Dryfe, NV Rees, RG Compton… - Journal of …, 1996 - Elsevier
The electroreduction of pentafluoronitrobenzene in dimethylformamide solution resulting in the formation of the dimer, octafluoro- 4, 4′-dinitro-biphenyl, is studied. The dimeric species …
Number of citations: 33 www.sciencedirect.com
J Marquet, Z Jiang, I Gallardo, A Batlle, E Cayón - Tetrahedron letters, 1993 - Elsevier
The reactions between pentafluoronitrobenzene and several nucleophiles, in aqueous media, can be photo- and electro-stimulated (reductively). Our results indicate we are in the …
Number of citations: 25 www.sciencedirect.com

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